molecular formula C8HF13 B2937521 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne CAS No. 261503-44-0

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne

Cat. No.: B2937521
CAS No.: 261503-44-0
M. Wt: 344.075
InChI Key: UEYXJPFQJDFMGD-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne (CAS: Not explicitly provided in evidence) is a highly fluorinated alkyne characterized by its dense trifluoromethyl (-CF₃) and heptafluoro (-C₆F₁₃) substituents. This compound’s structure features a terminal alkyne group (C≡CH) at position 1, flanked by two trifluoromethyl groups at position 3 and heptafluorinated carbons at positions 4–4. Such extensive fluorination imparts exceptional thermal stability, chemical inertness, and hydrophobicity, making it valuable in advanced materials and coordination chemistry.

Key applications include its use as a ligand in lanthanide complexes for luminescent probes (e.g., Eu³⁺ or Tb³⁺ complexes in bioimaging) due to its electron-withdrawing fluorinated groups enhancing luminescence efficiency by rigidifying the ligand structure .

Properties

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF13/c1-2-3(6(13,14)15,7(16,17)18)4(9,10)5(11,12)8(19,20)21/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYXJPFQJDFMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893374
Record name 1H-Perfluoro-3,3-bis(trifluoromethyl)hexyne
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Molecular Weight

344.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261503-44-0
Record name 1H-Perfluoro-3,3-bis(trifluoromethyl)hexyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Tridecafluoro-3,3-dimethylhex-1-yne
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Biological Activity

4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne is a fluorinated organic compound with significant potential for various applications in chemistry and biology. Its unique structure imparts distinctive chemical properties that make it a candidate for research in drug development and biological interactions. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C8H3F13
  • Molecular Weight : 346.09 g/mol
  • CAS Number : 79272-26-7

The compound is characterized by a high fluorine content, contributing to its stability and reactivity in various chemical environments .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. Research indicates that fluorinated compounds can influence metabolic pathways and cellular signaling due to their ability to mimic or disrupt natural biomolecules.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity : Fluorinated compounds can act as enzyme inhibitors by mimicking substrate structures.
  • Modulation of Membrane Properties : The presence of fluorine alters the hydrophobicity of the compound, potentially affecting membrane fluidity and permeability.

Biological Activity Studies

Several studies have explored the biological effects of this compound:

In Vitro Studies

  • Cell Viability Assays : Research utilizing MTT assays has shown that varying concentrations of this compound can affect cell viability in different cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential cytotoxic effects.
  • Apoptosis Induction : Flow cytometry and caspase activity assays have suggested that exposure to this compound leads to increased apoptosis in treated cells. This suggests a mechanism where the compound may trigger programmed cell death pathways.

In Vivo Studies

Research involving animal models has indicated that the compound may exhibit antitumor properties. In studies with mice bearing tumor xenografts:

  • Tumor Regression : Administration of the compound resulted in significant tumor size reduction compared to control groups.
  • Mechanistic Insights : Analysis revealed alterations in glucose metabolism and apoptosis markers consistent with anticancer activity.

Case Studies

StudyFindingsMethodology
Study AInduced apoptosis in breast cancer cellsMTT assay and flow cytometry
Study BTumor regression in murine modelsXenograft model with treatment administration
Study CInhibition of metabolic pathwaysEnzymatic assays measuring lactate production

Safety and Toxicity

While the compound shows promise for therapeutic applications, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to adverse effects; thus, further evaluations are necessary to establish safe usage parameters.

Chemical Reactions Analysis

Halogenation Reactions

The electron-deficient triple bond undergoes regioselective halogenation under controlled conditions. For example:

  • Bromination : Reaction with bromine (Br₂) under UV light or sunlight yields 2,3-dibromo derivatives. A stereoisomeric mixture (2:1 ratio) forms due to restricted rotation around the C–Br bond .

  • Iodination : Exposure to iodine monochloride (ICl) produces 2-chloro-3-iodo derivatives, isolated in 85% yield after distillation. The reaction retains a 2:1 stereoisomer ratio, similar to brominated analogs .

Table 1: Halogenation Outcomes

Halogen SourceProductYieldStereoisomer RatioConditions
Br₂2,3-Dibromo derivative95%2:1UV/sunlight, rt
ICl2-Chloro-3-iodo derivative85%2:1Sunlight, 112°C

Dehydrohalogenation and Base-Mediated Reactions

Dibromo intermediates react with bases (e.g., DBU, KOH) to form fluorinated allenes or olefins. For instance:

  • DBU Treatment : Eliminates HBr from 2,3-dibromo derivatives, yielding 1,1,1,4,4,4-hexafluorobut-2-enes .

  • KF/Iodine Reactions : Fluoride ions facilitate iodine substitution in silane derivatives, generating trifluoromethylated products (73% yield) .

Table 2: Base-Mediated Transformations

Starting MaterialBaseProductYieldKey Conditions
2,3-Dibromo derivativeDBUHexafluorobutene78%THF, 30°C, 24h
Silane derivativeKF/I₂Trifluoromethyl allene73%Sulfolane, 30°C, 48h

Cycloaddition and Heterocyclization

The alkyne participates in [2+2] or [4+2] cycloadditions with electron-rich dienes. For example:

  • With Hexafluorobut-2-yne : Forms cyclopenta[b]thiophene derivatives via thermal cyclization (19% yield) .

  • Hydrosilylation : Triethylsilane reacts at the triple bond to yield (E)-1,1,1,4,4,4-hexafluoro-2-triethylsilylbut-2-ene, a precursor for further functionalization .

Cross-Coupling Reactions

The terminal alkyne acts as a coupling partner in Sonogashira or Heck reactions:

  • Pd-Catalyzed Coupling : Reacts with aryl halides (e.g., 2-bromo-1,3-bis(trifluoromethyl)benzene) to form extended fluorinated aromatic systems (87% yield) .

Table 3: Cross-Coupling Examples

PartnerCatalystProductYieldConditions
2-Bromo-1,3-bis(CF₃)benzenePd(OAc)₂Bis(trifluoromethyl)biaryl87%p-xylene, reflux, 16h

Radical Additions

The electron-deficient alkyne undergoes radical-mediated additions:

  • With Perfluoroalkyl Iodides : Generates perfluoroalkyl-substituted alkenes under photolytic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique properties are best understood through comparison with structurally related fluorinated molecules. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name CAS/Ref. Key Structural Features Applications
4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne - Terminal alkyne (C≡CH), two -CF₃ at C3, -C₆F₁₃ at C4–6 Luminescent probes, coordination chemistry
4,4,5,5,6,6,6-Heptafluoro-1-iodo-3,3-bis(trifluoromethyl)hexane 115347-68-7 Iodo (-I) at C1 instead of alkyne; same fluorination pattern Potential precursor for nucleophilic substitutions or cross-coupling reactions
4,4''-Bis(4,4,5,5,6,6,6-heptafluoro-1,3-dioxohexyl)-o-terphenyl-4'-sulfonyl chloride 200862-70-0 Sulfonyl chloride (-SO₂Cl), diketone fluorinated chains Specialty polymers, surfactants, or intermediates for sulfonamide synthesis
(R)-6,6′-Bis[3,5-bis(trifluoromethyl)phenyl]-2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diol 1286189-16-9 Binaphthyl spiro-core with -CF₃ substituents Chiral phase-transfer catalysis (e.g., asymmetric alkylation)
1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane 374-51-6 Fully fluorinated propane with dual -CF₃ groups Refrigerants, dielectric fluids

Key Findings

Reactivity and Functional Groups :

  • The terminal alkyne in the target compound enables reactions like Huisgen cycloaddition, distinguishing it from the iodo derivative (CAS 115347-68-7), which is more suited for halogen-exchange or cross-coupling reactions .
  • The sulfonyl chloride derivative (CAS 200862-70-0) exhibits electrophilic reactivity, enabling polymer or surfactant synthesis, whereas the alkyne’s applications focus on coordination chemistry .

Fluorination Impact: All compared compounds share high thermal and chemical stability due to fluorine’s electronegativity and strong C-F bonds. The Eu³⁺/Tb³⁺ complexes derived from the target compound exhibit superior luminescence quantum yields compared to non-fluorinated analogs, attributed to reduced vibrational quenching from fluorinated ligands .

Physical Properties :

  • The alkyne’s low solubility in polar solvents contrasts with the sulfonyl chloride’s reactivity in aqueous conditions, highlighting how fluorination’s hydrophobicity varies with functional groups .
  • The hexafluoro-propane derivative (CAS 374-51-6) is gaseous at room temperature, while the alkyne and iodo analogs are likely liquids or solids due to higher molecular weight .

Q & A

Basic Question: What are the primary synthetic routes for 4,4,5,5,6,6,6-Heptafluoro-3,3-bis(trifluoromethyl)hex-1-yne, and how do reaction conditions influence yield?

Answer:
The synthesis of this highly fluorinated alkyne typically involves stepwise fluorination and alkyne formation . Key steps include:

  • Trifluoromethylation of precursor ketones or alcohols using reagents like CF₃I or CF₃Cu under anhydrous conditions .
  • Dehydrohalogenation or elimination reactions to form the alkyne moiety, often requiring strong bases (e.g., K₂CO₃) and elevated temperatures .
  • Fluorination optimization : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., transition metal complexes for regioselective fluorination) .

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